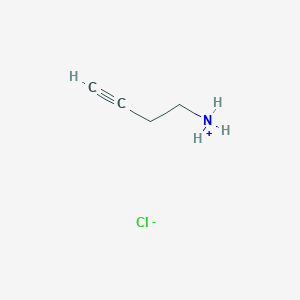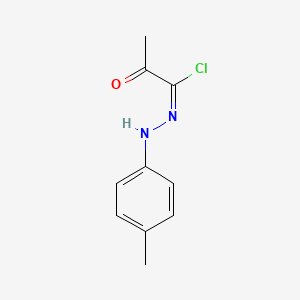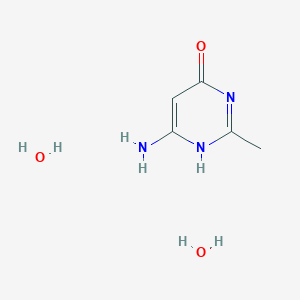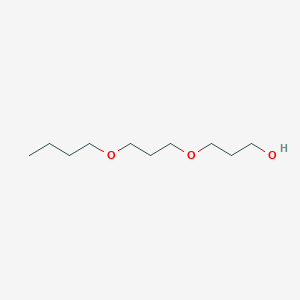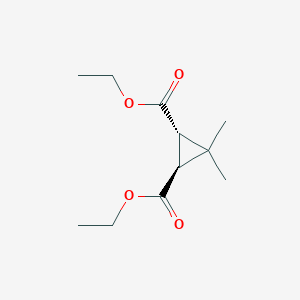
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate
Vue d'ensemble
Description
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is a clear, colorless to light yellow liquid with a refractive index of 1.4420 to 1.4450 at 20°C. This compound is known for its unique structure, featuring a cyclopropane ring with two ester groups and two methyl groups at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including the esterification of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid with ethanol under acidic conditions. The reaction typically involves heating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods
In an industrial setting, the production of trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate may involve large-scale esterification processes using continuous reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding dicarboxylic acid.
Reduction: : Reduction reactions can lead to the formation of the corresponding alcohols.
Substitution: : The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : The major product is 3,3-dimethylcyclopropane-1,2-dicarboxylic acid .
Reduction: : The major products are the corresponding alcohols, such as 3,3-dimethylcyclopropane-1,2-diol .
Substitution: : The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: : It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through coordination bonds. The molecular targets and pathways involved vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: can be compared with other similar compounds, such as cis-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate and 3,3-dimethylcyclopropane-1,2-dicarboxylic acid . The key differences lie in the stereochemistry and functional groups, which can affect their reactivity and applications.
Similar Compounds
cis-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate
3,3-dimethylcyclopropane-1,2-dicarboxylic acid
3,3-dimethylcyclopropane-1,2-diol
Propriétés
IUPAC Name |
diethyl (1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-9(12)7-8(11(7,3)4)10(13)15-6-2/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRMNWDIYNBXRC-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](C1(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369167 | |
| Record name | ST50405457 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67945-22-6 | |
| Record name | ST50405457 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


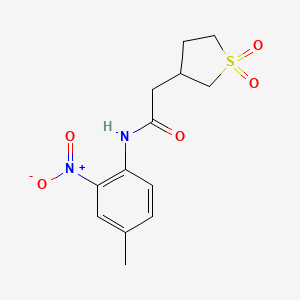
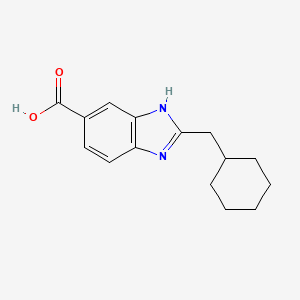



![4-[(6-Hydroxy-2-methylquinolin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7814760.png)
![4-[(1-Hydroxybutan-2-yl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B7814767.png)
